molecular formula C15H15N7O B2716020 2-(4-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine CAS No. 2415623-76-4

2-(4-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine

Cat. No.: B2716020
CAS No.: 2415623-76-4
M. Wt: 309.333
InChI Key: ZKIYMRLCSNQTIC-UHFFFAOYSA-N
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Description

2-(4-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine is a complex heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery. This compound features a unique structure combining imidazo[1,2-b]pyridazine, piperazine, and pyrimidine moieties, which contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. Common synthetic approaches include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and process intensification can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different biological activities and properties .

Scientific Research Applications

2-(4-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine stands out due to its unique combination of structural motifs, which confer a broad spectrum of biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets and modulate various pathways makes it a versatile compound in drug discovery and development .

Properties

IUPAC Name

imidazo[1,2-b]pyridazin-6-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O/c23-14(12-2-3-13-16-6-7-22(13)19-12)20-8-10-21(11-9-20)15-17-4-1-5-18-15/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIYMRLCSNQTIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NN4C=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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